molecular formula C20H28N6S B12241791 4-cyclopropyl-6-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

4-cyclopropyl-6-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B12241791
M. Wt: 384.5 g/mol
InChI Key: GQXICFVGMMFPEB-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, including the formation of the pyrazole ring, the piperazine ring, and the pyrimidine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate carbonyl compounds and amines.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various sites, including the pyrazole ring and the pyrimidine ring, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new industrial processes, particularly those involving catalysis and material science.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
  • 4-cyclopropyl-6-[4-(quinolin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
  • 4-cyclopropyl-6-[4-(benzyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Uniqueness

The uniqueness of 4-cyclopropyl-6-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H28N6S

Molecular Weight

384.5 g/mol

IUPAC Name

3-[[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C20H28N6S/c1-24-18(15-4-3-5-16(15)23-24)13-25-8-10-26(11-9-25)19-12-17(14-6-7-14)21-20(22-19)27-2/h12,14H,3-11,13H2,1-2H3

InChI Key

GQXICFVGMMFPEB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCC2=N1)CN3CCN(CC3)C4=NC(=NC(=C4)C5CC5)SC

Origin of Product

United States

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